![molecular formula C8H9N3O2 B1624721 5,6,7,8-Tetrahydropyrido[3,4-b]pyrazine-7-carboxylic acid CAS No. 764635-62-3](/img/structure/B1624721.png)
5,6,7,8-Tetrahydropyrido[3,4-b]pyrazine-7-carboxylic acid
描述
5,6,7,8-Tetrahydropyrido[3,4-b]pyrazine-7-carboxylic acid is a nitrogen-containing heterocyclic compound. It features a fused ring system comprising a pyridine ring and a pyrazine ring, making it a valuable scaffold in medicinal chemistry and organic synthesis .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7,8-Tetrahydropyrido[3,4-b]pyrazine-7-carboxylic acid typically involves cyclization reactions. One common method is the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of N-alkylpyrroles with hydrazine hydrate can yield the desired compound through intramolecular heterocyclization .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the scalability of the synthetic routes mentioned above can be adapted for industrial purposes, ensuring the availability of the compound for various applications .
化学反应分析
Types of Reactions
5,6,7,8-Tetrahydropyrido[3,4-b]pyrazine-7-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms in the pyrazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alkyl halides under basic conditions.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated nitrogen atoms.
Substitution: Substituted derivatives with various functional groups attached to the nitrogen atoms.
科学研究应用
1.1. Inhibition of HB-EGF Shedding
One significant application of 5,6,7,8-tetrahydropyrido[3,4-b]pyrazine-7-carboxylic acid is its role as a precursor in the synthesis of hydroxamic acids that inhibit heparin-binding epidermal growth factor-like growth factor (HB-EGF) shedding. Research indicates that structural modifications of this compound lead to derivatives with enhanced inhibitory activity against HB-EGF shedding, which is crucial for treating skin diseases associated with keratinocyte proliferation .
1.2. Anticancer Activity
Studies have suggested that derivatives of this compound exhibit anticancer properties. For instance, certain synthesized compounds based on this structure have shown promising results in inhibiting cancer cell proliferation in vitro. The mechanism often involves targeting specific signaling pathways associated with tumor growth and metastasis.
Organic Synthesis
This compound serves as an important intermediate in organic synthesis. Its unique structural features allow it to be used in the development of various organic compounds and pharmaceutical agents.
2.1. Building Block for Complex Molecules
This compound can be utilized as a building block for synthesizing more complex molecules in medicinal chemistry. Its versatility allows chemists to modify its structure to create derivatives that may possess desired biological activities.
4.1. Structure-Activity Relationship Studies
Research conducted on the structure-activity relationships (SAR) of derivatives derived from this compound has revealed critical insights into how modifications can enhance biological activity. For example:
- Hydroxamic Acid Derivatives : These derivatives showed significantly greater potency in inhibiting HB-EGF shedding compared to unmodified compounds .
- Stereochemical Considerations : The stereochemistry of the alpha carbon of hydroxamic acids was found to play a crucial role in their inhibitory activity against HB-EGF shedding .
作用机制
The mechanism of action of 5,6,7,8-Tetrahydropyrido[3,4-b]pyrazine-7-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit kinase enzymes by binding to their active sites, thereby affecting signal transduction pathways involved in cell proliferation and survival .
相似化合物的比较
Similar Compounds
Pyrrolopyrazine derivatives: These compounds share a similar fused ring system and exhibit various biological activities.
Pyridine derivatives: Compounds with a pyridine ring that may have different substituents or additional fused rings.
Pyrazine derivatives: Compounds containing a pyrazine ring with various functional groups.
Uniqueness
5,6,7,8-Tetrahydropyrido[3,4-b]pyrazine-7-carboxylic acid is unique due to its specific ring structure, which combines the properties of both pyridine and pyrazine rings. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound in various fields of research .
生物活性
5,6,7,8-Tetrahydropyrido[3,4-b]pyrazine-7-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article examines its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
- Molecular Formula : C₈H₉N₃O₂
- Molecular Weight : 179.18 g/mol
- CAS Number : 764635-62-3
Antimicrobial Activity
Research has indicated that derivatives of tetrahydropyrido compounds exhibit notable antimicrobial properties. For instance, studies have shown that various derivatives possess activity against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) analysis suggests that modifications to the tetrahydropyrido framework can enhance antibacterial potency.
Compound | Activity (IC50) | Target |
---|---|---|
4a | 0.33 g/mL | DNA gyrase from E. coli |
4b | 0.53 g/mL | DNA gyrase from E. coli |
4c | 0.67 g/mL | DNA gyrase from E. coli |
These findings demonstrate the potential of tetrahydropyrido derivatives as antibacterial agents, particularly in developing new therapies for resistant bacterial strains .
Inhibition of Enzymatic Activity
This compound has been studied for its ability to inhibit specific enzymes linked to disease processes. For example, modifications of this compound have been shown to inhibit HB-EGF shedding, which plays a role in skin diseases caused by keratinocyte proliferation. The presence of hydroxamic acid and sulfonamide moieties in derivatives significantly enhances this inhibitory activity .
The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:
- Enzyme Inhibition : The compound may act as a competitive inhibitor for enzymes involved in cellular signaling pathways.
- Antimicrobial Action : Its structural features allow it to disrupt bacterial cell wall synthesis or function by targeting specific enzymes like DNA gyrase.
Case Studies and Research Findings
A notable study evaluated the anti-inflammatory effects of modified tetrahydropyrido compounds in an animal model of arthritis. The results indicated a significant reduction in inflammatory markers and joint swelling compared to controls, suggesting potential therapeutic benefits for inflammatory diseases .
Another research highlighted the compound's effectiveness in inhibiting cell proliferation in cancer models through modulation of signaling pathways associated with cell growth and survival .
常见问题
Q. What are the most reliable synthetic routes for 5,6,7,8-Tetrahydropyrido[3,4-b]pyrazine-7-carboxylic acid, and how can structural purity be ensured?
Basic
The compound is typically synthesized via multi-step reactions, including cyclocondensation of amino precursors with carbonyl derivatives under controlled pH and temperature conditions . For example, cyclization reactions involving hydrazine derivatives or trifluoroacetimidoyl chlorides are common starting points . Structural purity is confirmed using NMR spectroscopy (to verify hydrogen and carbon environments) and IR spectroscopy (to identify functional groups like carboxylic acid C=O stretches) . High-resolution mass spectrometry (HRMS) further validates molecular integrity .
Q. How can researchers optimize reaction yields during the synthesis of tetrahydropyrido-pyrazine derivatives?
Advanced
Yield optimization requires careful control of:
- Reagent stoichiometry : Excess hydrazine or trifluoroacetimidoyl chloride improves cyclization efficiency .
- Temperature : Elevated temperatures (80–120°C) enhance ring-closure kinetics but must avoid decomposition .
- Catalysts : Acidic (e.g., HCl) or basic (e.g., NaHCO₃) conditions can drive specific cyclization pathways .
- Solvent polarity : Polar aprotic solvents (e.g., DMF) stabilize intermediates in multi-component reactions . Documented yield variations in similar compounds (e.g., 55% for pyridine-dicarboxylates) highlight the need for iterative condition screening .
Q. What methodologies are recommended for analyzing structure-activity relationships (SAR) in tetrahydropyrido-pyrazine analogs?
Advanced
SAR studies should:
Vary substituents : Introduce electron-withdrawing groups (e.g., -CF₃) at the pyrazine ring to assess impacts on bioactivity .
Compare bioisosteres : Replace carboxylic acid with esters or amides to evaluate pharmacokinetic changes .
Use computational tools : SwissADME predicts lipophilicity (LogP) and drug-likeness, while molecular docking identifies binding affinities to targets like enzymes or receptors .
Validate experimentally : Test analogs in enzyme inhibition assays (e.g., kinase or protease panels) and correlate with computational data .
Q. How can conflicting bioactivity data for tetrahydropyrido-pyrazine derivatives be resolved?
Advanced
Contradictions often arise from:
- Assay variability : Standardize protocols (e.g., fixed ATP concentrations in kinase assays) to minimize false positives .
- Compound stability : Monitor degradation via HPLC under assay conditions (e.g., pH 7.4 buffer at 37°C) .
- Cellular context : Compare activity in primary cells vs. immortalized lines, as membrane permeability differences may skew results .
- Orthogonal validation : Use SPR (surface plasmon resonance) to confirm binding kinetics if fluorescence-based assays show discrepancies .
Q. What strategies are effective for improving aqueous solubility of tetrahydropyrido-pyrazine-carboxylic acid derivatives?
Advanced
To enhance solubility:
- Salt formation : Synthesize sodium or hydrochloride salts via reaction with NaOH or HCl, respectively .
- Prodrug design : Convert carboxylic acid to methyl esters, which hydrolyze in vivo .
- Co-solvent systems : Use PEG-water mixtures (e.g., 30% PEG 400) to solubilize lipophilic analogs .
- Nanoparticle encapsulation : Employ PLGA polymers to improve bioavailability without structural modification .
Q. How can computational modeling guide the design of tetrahydropyrido-pyrazine-based inhibitors?
Advanced
- Molecular docking : Use AutoDock Vina to predict binding modes in enzyme active sites (e.g., kinases or GPCRs) .
- ADMET profiling : SwissADME calculates bioavailability radar parameters (e.g., LogP, TPSA) to prioritize compounds with favorable pharmacokinetics .
- MD simulations : Run 100-ns trajectories in GROMACS to assess protein-ligand complex stability under physiological conditions .
Q. What experimental approaches validate the metabolic stability of tetrahydropyrido-pyrazine derivatives?
Advanced
- Microsomal assays : Incubate compounds with liver microsomes (human or rat) and quantify parent compound decay via LC-MS/MS over 60 minutes .
- CYP450 inhibition screening : Test against CYP3A4/2D6 isoforms using fluorogenic substrates to assess drug-drug interaction risks .
- Reactive metabolite detection : Trapping studies with glutathione (GSH) identify electrophilic intermediates that may cause toxicity .
属性
IUPAC Name |
5,6,7,8-tetrahydropyrido[3,4-b]pyrazine-7-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O2/c12-8(13)6-3-5-7(4-11-6)10-2-1-9-5/h1-2,6,11H,3-4H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCJKFIHIJFGFMS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NCC2=NC=CN=C21)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20437990 | |
Record name | 5,6,7,8-Tetrahydropyrido[3,4-b]pyrazine-7-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20437990 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
764635-62-3 | |
Record name | 5,6,7,8-Tetrahydropyrido[3,4-b]pyrazine-7-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20437990 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。